molecular formula C17H23F3N4O2 B6461225 tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate CAS No. 2548985-70-0

tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No. B6461225
CAS RN: 2548985-70-0
M. Wt: 372.4 g/mol
InChI Key: NNGOGBUHCXJVAI-UHFFFAOYSA-N
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Description

“tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate” is a complex organic compound. It is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

The synthesis of such compounds involves various steps and techniques. For instance, two derivatives of N-Boc piperazine were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . For example, one molecule was found to be linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while another molecule was L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

Piperazine and its derivatives serve as useful intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Scientific Research Applications

Anticancer Properties

The compound’s unique structure makes it an intriguing candidate for cancer research. Studies have shown that derivatives of pyrimidine, such as this piperazine-carboxylate, exhibit potent anticancer activity. Researchers are investigating its role in inhibiting tumor growth, targeting specific cancer pathways, and enhancing chemotherapy efficacy .

Antimicrobial and Antibacterial Activity

The trifluoromethyl-substituted pyrimidine moiety contributes to its antimicrobial properties. Scientists are exploring its potential as a novel antibacterial agent, especially against drug-resistant strains. The compound’s mechanism of action involves disrupting bacterial cell membranes or essential metabolic pathways .

Anti-Inflammatory and Analgesic Effects

Inflammation plays a crucial role in various diseases. This piperazine-carboxylate may modulate inflammatory responses by interacting with specific receptors or enzymes. Researchers are investigating its potential as an anti-inflammatory drug, possibly alleviating pain and inflammation associated with chronic conditions .

Calcium Channel Antagonism

The compound’s cyclopropyl and trifluoromethyl groups could influence calcium channel activity. Calcium channels are essential for cellular processes, including muscle contraction and neurotransmitter release. Investigating its effects on calcium channels may reveal therapeutic applications, such as managing cardiovascular disorders .

Antihypertensive and Diuretic Properties

Given its structural features, this compound might affect blood pressure regulation. Researchers are studying its impact on vascular tone, sodium-potassium balance, and fluid retention. If successful, it could lead to novel antihypertensive or diuretic drugs .

Neuroprotective Potential

The piperazine-carboxylate scaffold could interact with neuronal receptors or pathways. Scientists are exploring its neuroprotective effects, aiming to develop treatments for neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Radiopharmaceutical Applications

Functionalized piperazine derivatives have been used in radiopharmaceutical research. They serve as starting materials for spiro-compounds, facilitating the introduction of fluorine-18. These compounds play a crucial role in positron emission tomography (PET) imaging .

Peptide Linkage and Drug Delivery

The acetic acid-piperazine core has been utilized for linking biologically active peptides. Researchers are investigating its potential in targeted drug delivery systems. By conjugating this compound with specific peptides, they aim to enhance drug selectivity and efficacy .

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

properties

IUPAC Name

tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c1-16(2,3)26-15(25)24-8-6-23(7-9-24)13-10-12(17(18,19)20)21-14(22-13)11-4-5-11/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGOGBUHCXJVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

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